Glucagon receptor antagonists-4
Overview
Description
Glucagon receptor antagonists-4 are a class of compounds designed to inhibit the action of glucagon, a hormone that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver. These antagonists are primarily researched for their potential in treating type 2 diabetes by reducing hyperglycemia and improving glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists-4 typically involves multi-step organic synthesis. One common approach includes the formation of a core structure, followed by functional group modifications to enhance receptor binding affinity and selectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization and chromatography to ensure the final product’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Glucagon receptor antagonists-4 undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to optimize yield and selectivity .
Major Products Formed: The major products formed from these reactions are typically derivatives of the core structure with enhanced pharmacological properties, such as increased receptor binding affinity and improved metabolic stability .
Scientific Research Applications
Glucagon receptor antagonists-4 have a wide range of scientific research applications:
Chemistry: Used as model compounds to study receptor-ligand interactions and develop new synthetic methodologies.
Biology: Investigated for their role in modulating metabolic pathways and hormone signaling.
Medicine: Explored as potential therapeutic agents for treating type 2 diabetes and other metabolic disorders by reducing hyperglycemia and improving insulin sensitivity
Mechanism of Action
The mechanism of action of glucagon receptor antagonists-4 involves binding to the glucagon receptor, thereby blocking the receptor’s interaction with glucagon. This inhibition prevents the activation of downstream signaling pathways that promote gluconeogenesis and glycogenolysis in the liver. By blocking these pathways, this compound reduce hepatic glucose production and lower blood glucose levels .
Comparison with Similar Compounds
Glucagon receptor antagonists-1, 2, and 3: These compounds share a similar mechanism of action but may differ in their binding affinity, selectivity, and pharmacokinetic properties.
Glucagon-like peptide-1 receptor agonists: These compounds also target glucagon signaling but act by enhancing insulin secretion and reducing glucagon release.
Uniqueness: Glucagon receptor antagonists-4 are unique in their ability to selectively inhibit the glucagon receptor without affecting other related receptors. This selectivity reduces the risk of off-target effects and improves the compound’s therapeutic potential .
Properties
IUPAC Name |
3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYYOQKQCCSDP-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393124-08-7 | |
Record name | PF-06291874 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06291874 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06291874 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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